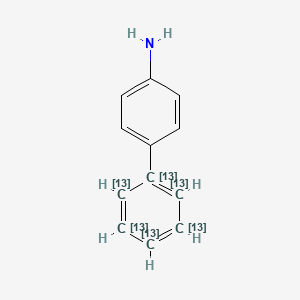

4-Aminobiphenyl-13C6

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11N |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)aniline |

InChI |

InChI=1S/C12H11N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,13H2/i1+1,2+1,3+1,4+1,5+1,10+1 |

InChI Key |

DMVOXQPQNTYEKQ-GEPOPZQUSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Synthesis and Isotopic Preparation of 4 Aminobiphenyl 13c6

Precursor Compounds and Starting Materials for Isotopic Labeling

The synthesis of 4-Aminobiphenyl-13C6 necessitates isotopically labeled starting materials. A common and effective precursor for introducing the ¹³C₆-labeled ring is [¹³C₆]-Phenol. nih.gov This compound serves as a versatile starting point for constructing the labeled biphenyl (B1667301) structure. Another key precursor is 4-nitrobiphenyl (B1678912), which can be synthesized with the ¹³C₆ label and subsequently reduced to the desired amine. For instance, [²H₉]-4-Nitrobiphenyl has been used for the synthesis of its deuterated analog, indicating a similar pathway for the ¹³C variant. nih.gov

The selection of precursor compounds is critical for achieving high isotopic enrichment. Commercially available, highly enriched starting materials are often preferred to ensure the final product meets the required isotopic purity, which is typically greater than 98%. lucerna-chem.ch

Chemical Reaction Pathways for ¹³C₆ Incorporation

The introduction of the ¹³C₆-labeled phenyl ring is a key step in the synthesis of this compound. Various synthetic strategies can be employed to achieve this, with the reduction of a nitro group being a common final step.

Reduction Methodologies of 4-Nitrobiphenyl-¹³C₆

A prevalent and effective method for synthesizing 4-Aminobiphenyl (B23562) is through the reduction of 4-Nitrobiphenyl. wikipedia.org This transformation can be adapted for the isotopically labeled version, 4-Nitrobiphenyl-¹³C₆. The general reaction is as follows:

C₆H₅−C₆H₄(¹³C₆)NO₂ + 3 H₂ → C₆H₅−C₆H₄(¹³C₆)NH₂ + 2 H₂O

Several reducing agents can be employed for this purpose. A common laboratory-scale method involves the use of zinc (Zn) powder in the presence of an acid, such as hydrochloric acid (HCl), in an ethanol (B145695) (C₂H₅OH) solvent. nih.gov This method has been successfully used for the synthesis of deuterated 4-aminobiphenyl. nih.gov Another approach involves catalytic hydrogenation, which offers a cleaner reaction profile.

| Reactant | Reagents | Product | Reference |

| 4-Nitrobiphenyl-¹³C₆ | Zn, C₂H₅OH/HCl | 4-Aminobiphenyl-¹³C₆ | nih.gov |

| 4-Nitrobiphenyl-¹³C₆ | H₂, Catalyst (e.g., Pd/C) | 4-Aminobiphenyl-¹³C₆ | wikipedia.org |

Alternative Synthetic Routes to 4-Aminobiphenyl-¹³C₆

While the reduction of 4-nitrobiphenyl is a primary route, other synthetic strategies can be envisioned. One such alternative involves the formation of an azide (B81097) intermediate. For example, 4-aminobiphenyl can be converted to 4-azidobiphenyl. beilstein-journals.org In principle, a labeled 4-azidobiphenyl-¹³C₆ could be reduced to the target amine. wikipedia.org However, this route is less common for the direct synthesis of 4-aminobiphenyl.

Another potential pathway could involve a Stille-type coupling reaction, which has been demonstrated as an efficient method for synthesizing other ¹³C-labeled derivatives. nih.gov This could potentially be used to couple a labeled phenyl group with an appropriate partner to form the biphenyl core, followed by functional group manipulations to introduce the amine.

Purification Strategies for Isotopic Purity

Achieving high chemical and isotopic purity is paramount for the use of this compound as an analytical standard. moravek.com Impurities could interfere with analytical measurements and compromise the accuracy of quantitative results. moravek.com

Following synthesis, the crude product is subjected to one or more purification steps. Common techniques include:

Chromatography: Column chromatography using silica (B1680970) gel is a standard method for separating the desired product from unreacted starting materials and reaction byproducts. nih.gov High-performance liquid chromatography (HPLC) can also be employed for final purification to achieve very high purity levels. moravek.comacs.org

Recrystallization: This technique is effective for removing impurities from solid products, yielding a crystalline material with high chemical purity.

Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and purification, particularly for isolating the target compound from complex mixtures. scispace.com

The effectiveness of the purification process is crucial for ensuring that the final product is suitable for its intended analytical application. moravek.com

Analytical Characterization of 4-Aminobiphenyl-¹³C₆ (Focus on Isotopic Enrichment and Purity)

The final synthesized this compound must be rigorously characterized to confirm its identity, chemical purity, and isotopic enrichment. A comprehensive Certificate of Analysis is typically provided with commercial standards. chemtos.com

The primary analytical techniques used for characterization include:

Mass Spectrometry (MS): MS is the most critical technique for determining the isotopic enrichment of the labeled compound. High-resolution mass spectrometry can be used to determine the exact mass of the molecule and confirm the incorporation of the six ¹³C atoms. acs.org Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns, which further confirms the structure and location of the label. nih.govresearchgate.net The isotopic purity is calculated by comparing the peak areas of the labeled compound to any unlabeled or partially labeled species. acs.org Isotopic purities for such standards are often expected to exceed 99%. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. nih.gov The ¹³C NMR spectrum will show characteristic signals for the labeled carbon atoms, confirming their position in the molecule.

Liquid Chromatography (LC): LC, often coupled with UV or MS detection, is used to assess the chemical purity of the compound. acs.org This analysis helps to ensure that no significant chemical impurities are present in the final product.

The combination of these analytical methods provides a complete profile of the synthesized this compound, verifying its suitability as a high-quality internal standard for demanding analytical applications.

Advanced Analytical Methodologies Employing 4 Aminobiphenyl 13c6 As an Internal Standard

Fundamental Principles of Stable Isotope Dilution Mass Spectrometry in Aminobiphenyl Analysis

Stable isotope dilution mass spectrometry (SID-MS) is a gold-standard analytical technique for quantitative analysis. The methodology is founded on the addition of a known quantity of an isotopically labeled version of the target analyte to a sample prior to processing. In the analysis of 4-aminobiphenyl (B23562), 4-Aminobiphenyl-13C6 is used as this internal standard.

The core principle of SID-MS lies in the near-identical physicochemical properties of the native analyte (4-aminobiphenyl) and its carbon-13 enriched counterpart. Both compounds exhibit the same behavior during extraction, derivatization, and chromatographic separation. Consequently, any loss of the analyte during the extensive sample preparation steps is mirrored by a proportional loss of the internal standard.

A mass spectrometer is capable of differentiating between the native and the labeled compounds due to the mass difference imparted by the six ¹³C atoms. By measuring the ratio of the signal from the native analyte to the signal from the known amount of the internal standard, the original concentration of 4-aminobiphenyl in the sample can be calculated with high precision and accuracy, effectively nullifying the impact of sample loss and matrix-induced signal suppression or enhancement.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry is a widely employed technique for the analysis of volatile and semi-volatile compounds like 4-aminobiphenyl. The integration of this compound as an internal standard significantly improves the reliability and robustness of quantitative GC-MS methods. nih.gov

For trace-level analysis, negative-ion chemical ionization (NICI) offers superior sensitivity for electrophilic compounds. columbia.edu To utilize this technique for 4-aminobiphenyl, a derivatization step is necessary to introduce an electron-capturing group. A common derivatizing agent is pentafluoropropionic anhydride (B1165640) (PFPA), which converts 4-aminobiphenyl into its pentafluoropropionyl (PFP) derivative. columbia.eduresearchgate.net

This derivatization enhances the compound's volatility and its ability to form negative ions. columbia.edu The NICI-GC-MS method then monitors the specific molecular ions of the derivatized native and labeled compounds. columbia.edunih.gov This approach, often combined with selected ion monitoring (SIM), provides the high sensitivity and selectivity required for detecting very low levels of 4-aminobiphenyl adducts in biological samples like human bladder and lung tissues. columbia.edunih.gov

Table 1: GC-NICI-MS Ion Monitoring for Derivatized 4-Aminobiphenyl Note: This table is based on a method using a different internal standard (PFP-4'-F-ABP) but illustrates the principle of monitoring distinct ions for the analyte and standard.

| Compound | Ion Monitored (m/z) |

|---|---|

| PFP-4-ABP | 295.2 |

| PFP-4'-F-ABP (Internal Standard) | 313.2 |

Data sourced from a study on hemoglobin adducts of 4-aminobiphenyl. columbia.edu

Gas chromatography-tandem mass spectrometry (GC-MS/MS) provides an even greater level of selectivity and sensitivity by reducing chemical noise and matrix interferences. nih.govresearchgate.net This is achieved through selected reaction monitoring (SRM), where a specific precursor ion is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer.

For the analysis of 4-aminobiphenyl, distinct SRM transitions are defined for both the native analyte and the this compound internal standard. nih.gov The combination of derivatization (e.g., with PFPA) and GC-MS/MS in NICI mode results in a highly specific and sensitive method, capable of accurately quantifying aromatic amines in complex matrices like cigarette smoke. researchgate.net The use of isotope-labeled internal standards like this compound is crucial for achieving accurate and precise results with interday precision reported between 3-10% and accuracy from 97-100%. researchgate.net

Table 2: Example SRM Transitions for Aromatic Amine Analysis by GC-MS/MS This table provides a general illustration of SRM transitions used in the analysis of related aromatic amines.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Derivatized Aromatic Amine | [M]⁻ | Specific Fragment Ion |

| Derivatized Labeled Standard | [M+x]⁻ | Corresponding Fragment Ion |

The specificity of GC-MS/MS allows for the clear distinction between the analyte and the internal standard, ensuring high-quality quantification. nih.govresearchgate.net

Utilization of Negative-Ion Chemical Ionization (NICI) for Enhanced Sensitivity

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is an essential tool for analyzing compounds that are non-volatile or thermally unstable, offering a powerful alternative to GC-MS. acs.org

Electrospray ionization (ESI) is a soft ionization technique that generates ions from solution, making it highly compatible with liquid chromatography. For the analysis of 4-aminobiphenyl, ESI is typically operated in the positive ion mode, which generates protonated molecules, [M+H]⁺. The native 4-aminobiphenyl will thus be detected at an m/z of 170. The corresponding internal standard, this compound, will be detected at m/z 176.

LC coupled with tandem mass spectrometry (LC-MS/MS) using ESI is a widely adopted method for the rapid and sensitive analysis of aromatic amines. nih.gov The use of isotope-labeled internal standards is standard practice in these methods to correct for matrix effects and ensure accurate quantification. nih.govcoresta.orgoup.com The high selectivity of selected reaction monitoring in LC-MS/MS, combined with the corrective capability of this compound, allows for the development of robust methods with low limits of detection (often below 1 ng/cigarette in smoke analysis) and high precision. nih.govcoresta.org

Table 3: LC-ESI-MS/MS Ion Monitoring for 4-Aminobiphenyl

| Compound | Ionization Mode | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |

|---|---|---|---|

| 4-Aminobiphenyl | Positive ESI | 170 | Specific Fragment |

| This compound | Positive ESI | 176 | Corresponding Fragment |

This illustrates the typical setup for quantifying 4-ABP using its ¹³C-labeled internal standard with LC-MS/MS. nih.gov

Triple Quadrupole and Ion Trap Mass Spectrometry (LC-MS/MS, LC-MS³) for Selective Detection

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the selective and sensitive quantification of 4-aminobiphenyl (4-ABP) in complex matrices. The use of 4-Aminobiphenyl-¹³C₆ as an internal standard is fundamental to the success of these methods, particularly when employing triple quadrupole or ion trap mass spectrometers.

Triple quadrupole mass spectrometers, operated in selected reaction monitoring (SRM) mode, offer exceptional selectivity and sensitivity. This technique involves the selection of a specific precursor ion (the protonated molecule of 4-ABP or its ¹³C₆-labeled internal standard) in the first quadrupole, fragmentation of this ion in the second quadrupole (collision cell), and monitoring of a specific product ion in the third quadrupole. The transition from the precursor ion to the product ion is highly specific to the target analyte, minimizing interference from other compounds in the sample. For instance, in the analysis of the 4-ABP-DNA adduct, N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4-ABP), a common SRM transition monitored is [M+H]⁺ → [M+H-116]⁺, which corresponds to the loss of the deoxyribose moiety. acs.org The corresponding transition for the ¹³C₆-labeled internal standard would be monitored simultaneously, allowing for accurate quantification even if ion suppression or enhancement effects occur.

Ion trap mass spectrometers provide an alternative and powerful platform for 4-ABP analysis. A significant advantage of ion traps is their ability to perform multiple stages of mass analysis (MSⁿ). In an MS³ experiment, the characteristic product ion from the initial fragmentation (MS/MS) is isolated and subjected to further fragmentation. nih.gov This additional fragmentation step can significantly reduce chemical background noise, thereby improving the signal-to-noise ratio and enhancing sensitivity, which is particularly beneficial for trace-level detection of DNA adducts. nih.gov The use of 4-Aminobiphenyl-¹³C₆ ensures that the variability inherent in these multi-stage experiments is accounted for, leading to reliable quantification.

The combination of these advanced mass spectrometry techniques with the stable isotope dilution approach using 4-Aminobiphenyl-¹³C₆ provides a robust framework for the accurate measurement of 4-ABP and its derivatives in challenging biological and environmental samples.

Nanoflow Liquid Chromatography-Mass Spectrometry (nanoLC-MS) for Trace Analysis

For the analysis of minute quantities of 4-aminobiphenyl (4-ABP), particularly its DNA adducts which can be present at levels of one adduct per 10⁹ nucleotides, nanoflow liquid chromatography-mass spectrometry (nanoLC-MS) offers a significant enhancement in sensitivity. nih.gov By operating at flow rates in the nanoliter per minute range (e.g., 200 nL/min), nanoLC-MS dramatically improves ionization efficiency in the mass spectrometer source compared to conventional LC flow rates (in the μL/min to mL/min range). nih.gov This leads to a substantial increase in the analyte signal, which is crucial for trace analysis.

The integration of 4-Aminobiphenyl-¹³C₆ as an internal standard in nanoLC-MS methods is critical for maintaining quantitative accuracy. The inherent variability in the low-flow-rate delivery and the potential for fluctuations in the electrospray process are effectively compensated for by the co-eluting, isotopically labeled standard.

To further enhance the capabilities of nanoLC-MS for trace analysis, online column-switching techniques are often employed. nih.govnih.govoup.com This approach uses a pre-column to trap and concentrate the analyte of interest from a larger sample volume while diverting unwanted matrix components, such as salts and proteins, to waste. Following this clean-up and enrichment step, the trapped analyte and internal standard are eluted onto the analytical nanoLC column for separation and subsequent MS detection. This automated online sample preparation minimizes sample handling, reduces analysis time, and significantly improves the cleanliness of the analytical system, leading to more robust and sensitive measurements. nih.govnih.gov Studies have demonstrated that the combination of nanoLC-MS with column switching can achieve detection limits in the range of attomoles to femtomoles on-column, enabling the quantification of DNA adducts from very small amounts of biological material. nih.gov

Optimized Sample Preparation and Derivatization Techniques for 4-Aminobiphenyl-¹³C₆-Based Methods

The accuracy of any quantitative analysis heavily relies on the efficiency and reproducibility of the sample preparation process. For the analysis of 4-aminobiphenyl (4-ABP) using 4-Aminobiphenyl-¹³C₆ as an internal standard, optimized extraction, clean-up, and derivatization procedures are paramount.

Extraction and Clean-up Procedures in Diverse Matrices

The choice of extraction and clean-up method is highly dependent on the matrix being analyzed. For biological samples such as tissues and blood, initial homogenization is often required, followed by extraction of the target analyte. nih.gov In the case of DNA adduct analysis, this involves the enzymatic hydrolysis of DNA to release the adducted nucleosides. nih.govoup.com

Commonly employed extraction techniques include:

Liquid-Liquid Extraction (LLE): This technique is used to separate compounds based on their relative solubilities in two different immiscible liquids, such as an aqueous sample and an organic solvent like hexane. capes.gov.brresearchgate.netacs.orgnih.gov

Solid-Phase Extraction (SPE): SPE is a highly versatile technique that uses a solid adsorbent to isolate the analyte of interest from a liquid sample. nih.govcapes.gov.br Different sorbents can be used to target specific chemical properties of the analyte. For example, C18 cartridges are used for reversed-phase extraction of hydrophobic compounds, while mixed-mode cation exchange resins can be employed for the purification of amines like 4-ABP. capes.gov.br SPE has been shown to be effective for cleaning up samples from various matrices, including urine and hair dyes. iarc.frresearchgate.netoup.com

For complex samples, multi-step clean-up procedures may be necessary. For instance, the analysis of 4-ABP in hair dyes has involved solvent extraction with hexane, followed by silica (B1680970) gel chromatography and a final purification step using a mixed cation exchange reversed-phase resin. capes.gov.brresearchgate.netacs.orgnih.gov As previously mentioned, online column switching is a powerful automated clean-up technique that can be integrated directly with the LC-MS system. nih.govnih.govoup.com

Chemical Derivatization Strategies for Improved Chromatographic and Spectrometric Performance (e.g., Pentafluoropropionyl Derivatives)

Chemical derivatization is often employed to improve the analytical properties of 4-aminobiphenyl, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. The primary goals of derivatization are to increase the volatility and thermal stability of the analyte and to introduce a functional group that enhances its detectability.

A widely used derivatization strategy for 4-ABP is the formation of its pentafluoropropionyl (PFP) derivative by reaction with pentafluoropropionic anhydride (PFPA). capes.gov.brresearchgate.netacs.orgnih.govresearchgate.netosha.govtripod.comacs.org The resulting PFP-derivative is more volatile and less polar than the parent amine, making it amenable to GC separation. Furthermore, the highly electronegative fluorine atoms in the PFP group make the derivative particularly suitable for sensitive detection by electron capture detectors (ECD) or by negative ion chemical ionization (NICI) mass spectrometry. osha.govtripod.com This approach has been successfully applied to the analysis of 4-ABP in various matrices, including air filters and urine. researchgate.netosha.gov

For LC-MS analysis, derivatization is not always necessary. However, in some cases, it can be used to improve chromatographic retention or ionization efficiency. For example, the formation of N-acetylated derivatives of 4-ABP has been utilized in some LC-MS methods. nih.gov

When employing derivatization, it is crucial that the 4-Aminobiphenyl-¹³C₆ internal standard undergoes the same derivatization reaction as the native analyte to ensure accurate correction for any variations in the reaction yield.

Method Validation and Quality Control Parameters in Stable Isotope Dilution Analysis (Focus on Analytical Rigor: Accuracy, Precision, Limits of Detection/Quantification, Isotopic Purity Verification)

The use of 4-Aminobiphenyl-¹³C₆ in stable isotope dilution analysis (SIDA) necessitates a thorough method validation to ensure the generation of reliable and defensible data. The key parameters that must be rigorously assessed are accuracy, precision, limits of detection (LOD) and quantification (LOQ), and the isotopic purity of the internal standard.

Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, while precision describes the reproducibility of the measurements. In SIDA, accuracy is often assessed by analyzing certified reference materials or by spiking blank matrices with known amounts of the analyte and the internal standard at different concentration levels. nih.gov The recovery of the analyte is then calculated. Precision is typically evaluated by performing replicate analyses of the same sample and is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). oup.com Studies on 4-ABP analysis have reported high accuracy (e.g., 94-102%) and good precision (e.g., intra-assay RSDs ranging from 6.1-25.1% depending on the concentration). oup.comnih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. nih.gov These are typically determined by analyzing a series of diluted standards and are often defined as a signal-to-noise ratio of 3 for the LOD and 10 for the LOQ. nih.gov For 4-ABP and its adducts, highly sensitive methods have achieved LODs in the picogram to femtogram range on-column, which translates to the ability to detect adducts at levels of a few per 10⁸ or 10⁹ nucleotides in DNA. nih.govoup.comnih.gov

Isotopic Purity Verification: The isotopic purity of the stable isotope-labeled internal standard is a critical parameter that can affect the accuracy of the measurements, especially at low analyte concentrations. The internal standard should be highly enriched with the stable isotope (e.g., ¹³C) and have a minimal contribution from the unlabeled isotopologue. Commercial suppliers of 4-Aminobiphenyl-¹³C₆ typically provide a certificate of analysis specifying the isotopic purity, which is often ≥99 atom % ¹³C. sigmaaldrich.com It is essential to verify this purity and to account for any isotopic contributions when preparing calibration standards and calculating results.

The following table summarizes typical performance characteristics of analytical methods for 4-aminobiphenyl using stable isotope dilution analysis:

| Parameter | Typical Value/Range | Reference(s) |

| Accuracy | 94 - 102% | nih.gov |

| Precision (RSD) | 6.1 - 25.1% | oup.com |

| LOD (on-column) | ~10 pg | oup.com |

| LOQ (per g Hb) | 7.1 pg | nih.gov |

| Isotopic Purity | ≥99% ¹³C | sigmaaldrich.com |

By meticulously validating these parameters, analytical laboratories can ensure the production of high-quality, reliable data for the quantification of 4-aminobiphenyl in a wide range of applications.

Mechanistic Research Applications of 4 Aminobiphenyl 13c6 in Biological and Chemical Systems

Investigation of 4-Aminobiphenyl (B23562) Biotransformation Pathways in Non-Human or In Vitro Models

The initial and critical step in the metabolic activation of 4-ABP is N-oxidation, which is catalyzed by cytochrome P450 (CYP) enzymes to form N-hydroxy-4-aminobiphenyl. wikipedia.org Studies using human liver microsomes and recombinant human P450s have identified CYP1A2 as the primary isoform responsible for this N-oxidation. iarc.frnih.gov The use of 4-Aminobiphenyl-13C6 in such in vitro systems allows for unambiguous identification and quantification of the N-oxidized metabolite, distinguishing it from endogenous compounds. In some contexts, other enzymes like peroxidases can also contribute to the bioactivation of 4-ABP. iarc.fr

In studies with rat hepatocytes, a significant portion of 4-ABP undergoes biotransformation, with up to 23% being converted to N-oxidation products. nih.gov The rate of metabolism of 4-ABP can be influenced by the induction of specific CYP enzymes. For instance, hepatocytes with induced CYP1A1/2 show increased toxicity from 4-ABP, highlighting the role of these enzymes in its activation. researchgate.net

N-glucuronidation, another major metabolic pathway, is facilitated by UDP-glucuronosyltransferases (UGTs) and generally leads to the inactivation and excretion of the compound. wikipedia.org The resulting N-glucuronide conjugates can be transported to the bladder. nih.gov However, under acidic conditions, such as in the urine, these glucuronides can be hydrolyzed back to their parent amines, which can then be further metabolized within the bladder epithelium to form DNA adducts. wikipedia.orgacs.org The use of this compound in metabolic studies allows for the precise tracking of these conjugated metabolites. acs.org

Beyond enzymatic oxidation by CYPs, 4-ABP can be activated through peroxidative mechanisms, which can occur in extrahepatic tissues. nih.gov This process can lead to the formation of reactive oxygen species (ROS), contributing to oxidative DNA damage, which may play a role in carcinogenesis. wikipedia.org The formation of an N-centered cation radical through one-electron oxidation is a proposed mechanism for the generation of ROS. researchgate.net Studies have shown that the metabolism of 4-ABP can lead to the generation of ROS, which in turn can induce mutations. iarc.fr

N-Acetylation and N-Glucuronidation Metabolic Fates

Stable Isotope-Labeled Studies of DNA Adduct Formation by 4-Aminobiphenyl in In Vitro Systems

The carcinogenicity of 4-ABP is strongly linked to its ability to form covalent adducts with DNA. wikipedia.org The use of this compound has been pivotal in the quantification and mechanistic understanding of this process.

The principal DNA adduct formed by 4-ABP is N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP). nih.govnih.gov Stable isotope dilution mass spectrometry, utilizing isotopically labeled internal standards such as [13C10]dG-C8-4-ABP, allows for highly sensitive and accurate quantification of this adduct in biological samples. nih.gov

In vitro studies with human hepatocytes have demonstrated the formation of dG-C8-ABP adducts at levels ranging from 3.4 to 140 adducts per 10^7 DNA bases. nih.gov The levels of dG-C8-ABP adducts have also been quantified in human lymphoblastoid TK6 cells, with levels ranging from 18 to 500 adducts in 10^9 nucleotides after exposure to a metabolite of 4-ABP. nih.gov These quantitative data are crucial for understanding the dose-response relationship between exposure and DNA damage.

Table 1: Quantification of 4-ABP DNA Adducts in In Vitro Systems

| Cell System | Adduct Measured | Adduct Levels | Reference |

|---|---|---|---|

| Human Hepatocytes | dG-C8-ABP | 3.4 to 140 adducts per 10^7 bases | nih.gov |

| Human Lymphoblastoid TK6 Cells | dG-C8-ABP | 18 to 500 adducts per 10^9 nucleotides | nih.gov |

Cell-free systems provide a controlled environment to study the fundamental chemical reactions involved in DNA adduct formation and the subsequent repair processes. The use of this compound in these systems helps to trace the reaction pathways without interference from cellular metabolism.

The formation of the ultimate carcinogenic species, the aryl nitrenium ion, is a key step in DNA adduction. wikipedia.org This reactive intermediate is generated from the N-hydroxy metabolite of 4-ABP. wikipedia.org In vitro reactions of the N-hydroxy metabolite with DNA at acidic pH have been shown to produce adduct profiles similar to those observed in vivo. acs.org

Once formed, bulky DNA adducts such as dG-C8-ABP are primarily repaired by the nucleotide excision repair (NER) pathway. adebalilab.org Cell-free systems can be used to investigate the efficiency and mechanisms of NER for specific adducts. By incorporating this compound-labeled adducts into DNA substrates, researchers can monitor the excision of the damaged segment by NER enzymes. This approach allows for a detailed examination of the molecular interplay between the structure of the DNA adduct and the repair machinery. adebalilab.org

Enzyme-Mediated Adduct Formation Kinetics

The metabolic activation of 4-aminobiphenyl is a prerequisite for its ability to form covalent bonds with macromolecules like DNA, a process known as adduct formation. The kinetics of this process are governed by several families of enzymes. The initial and rate-limiting step is the N-oxidation of 4-ABP to N-hydroxy-4-aminobiphenyl (N-OH-ABP), a reaction primarily catalyzed by cytochrome P450 (CYP) enzymes. oup.comwikipedia.org

Subsequent enzymatic reactions, involving N-acetyltransferases (NATs) or sulfotransferases (SULTs), convert N-OH-ABP into highly reactive esters. oup.comnih.gov These unstable intermediates spontaneously break down to form electrophilic arylnitrenium ions, which then attack nucleophilic sites on DNA, primarily the C8 position of guanine, to form adducts such as N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP). nih.govnih.gov

Kinetic studies using human hepatocytes have been instrumental in understanding the rate of adduct formation. The use of isotopically labeled standards, such as those derived from this compound, allows for accurate quantification. In one study, human hepatocytes were incubated with 4-ABP, and the formation of dG-C8-ABP adducts was measured over 24 hours. The results demonstrated a time-dependent increase in DNA adduct levels, providing insight into the rate at which the cell metabolizes the parent compound and forms persistent DNA lesions. nih.gov

Research has identified CYP1A2 as a major enzyme in the N-hydroxylation of 4-ABP. oup.comnih.gov However, studies with knockout mice have revealed that other enzymes, such as CYP2E1, also contribute significantly to this bioactivation step. nih.gov Kinetic analyses of liver microsomes from different mouse models have helped to quantify the relative contributions of these enzymes. nih.gov

Table 1: Kinetic Parameters for 4-ABP N-Hydroxylation in Mouse Liver Microsomes This table presents a summary of findings on the maximal reaction velocity (Vmax) for the N-hydroxylation of 4-aminobiphenyl by different cytochrome P450 enzymes in mouse liver microsomes. The data indicates the significant roles of both CYP1A2 and CYP2E1 in this critical bioactivation step.

| Enzyme/Condition | Vmax (nmol/min/mg protein) | Key Finding | Reference |

| Wild-Type Mice | Baseline | Both CYP1A2 and CYP2E1 contribute to N-hydroxylation. | nih.gov |

| Cyp1a2(-/-) Mice | Reduced | Demonstrates a significant contribution from CYP1A2. | nih.gov |

| Cyp2e1(-/-) Mice | Reduced | Supports a significant role for CYP2E1 as an N-oxidizing enzyme. | nih.gov |

Further studies have examined the kinetics of DNA adduct formation and repair in human hepatocytes over extended periods. Following exposure to 4-ABP, adduct levels were measured, and their persistence was tracked. It was observed that while a portion of the DNA adducts are removed by cellular repair mechanisms within the first 24 hours, a significant number of lesions persist for several days, highlighting their potential to cause mutations. nih.gov

Elucidation of Chemical Reactivity and Reaction Mechanisms Involving this compound

The use of this compound as a tracer has been fundamental in mapping the complex metabolic pathways of 4-ABP. The mechanism of action involves a multi-step bioactivation process that converts the relatively inert parent amine into a highly reactive, DNA-binding species. nih.gov

The primary pathway is initiated in the liver by CYP-mediated N-oxidation, predominantly by CYP1A2, to form N-hydroxy-4-aminobiphenyl. oup.comwikipedia.org This hydroxylamine (B1172632) metabolite is a critical, albeit proximate, carcinogen. It can be further activated through two main routes:

O-acetylation: In tissues like the bladder epithelium, N-acetyltransferases (NATs) can catalyze the O-acetylation of N-hydroxy-4-aminobiphenyl to form N-acetoxy-4-aminobiphenyl. This ester is highly unstable and rapidly decomposes to form a reactive arylnitrenium ion (ArNH+). nih.govoup.com

Sulfonation: Sulfotransferases (SULTs) can catalyze the formation of a sulfate (B86663) conjugate, which is also an unstable ester that leads to the formation of the arylnitrenium ion. nih.gov

The ultimate electrophile, the arylnitrenium ion, is a key player in the chemical reactivity of 4-ABP. Kinetic analyses have shown that these ions are very weak acids. acs.org This reactive intermediate readily attacks electron-rich sites in DNA, leading to the formation of covalent adducts, which, if not repaired, can lead to mutations during DNA replication and initiate the process of carcinogenesis. wikipedia.org The acidic environment of the bladder is thought to play a role by enhancing the hydrolysis of excreted N-glucuronide conjugates, releasing metabolites that can then be activated within the bladder tissue itself. nih.gov

The application of this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods allows for the precise quantification of the parent compound and its various metabolites in biological samples, such as urine and cell cultures. nih.govoup.com This enables researchers to accurately trace these activation and detoxification pathways, assess inter-individual metabolic differences, and understand how genetic polymorphisms in metabolic enzymes influence susceptibility to the carcinogenic effects of 4-ABP. nih.gov

Studies on Isotope Effects in Biochemical and Chemical Reactions Involving this compound

An isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. libretexts.org The kinetic isotope effect (KIE) is particularly useful for studying reaction mechanisms, as it can provide evidence for bond-breaking or bond-forming events at the rate-determining step. libretexts.org

The KIE is most pronounced when the percentage change in mass is large, as seen when hydrogen (¹H) is replaced by deuterium (B1214612) (²H). libretexts.org For heavier atoms like carbon, the replacement of ¹²C with ¹³C results in a much smaller percentage mass change. Consequently, the KIE for ¹³C substitution is typically small, often in the range of 1.02 to 1.10 (a 2-10% change in rate). libretexts.org

In the context of research involving this compound, the primary application is not to study the isotope effect itself. Instead, the compound is overwhelmingly used as an internal standard for quantitative analysis by isotope dilution mass spectrometry. nih.govoup.com This technique relies on the assumption that the heavy-isotope labeled standard (this compound) behaves almost identically to the natural-isotope analyte (4-aminobiphenyl) during sample preparation, chromatography, and ionization. nih.gov

Because the KIE associated with the ¹³C atoms is negligible for most physical and chemical processes involved in the analysis, the labeled standard can be added to a sample at a known concentration at the beginning of the workflow. Any loss of analyte during the procedure will be accompanied by a proportional loss of the internal standard. The mass spectrometer can distinguish between the analyte and the standard based on their mass difference. By measuring the ratio of the analyte to the standard, the original concentration of the analyte in the sample can be calculated with high accuracy and precision. nih.govoup.com

Therefore, while this compound is central to mechanistic studies, its role is that of a quantitative tool that enables the accurate measurement of metabolites and DNA adducts from the unlabeled carcinogen. The minimal isotope effect of the stable ¹³C label is a crucial feature that validates its use as an ideal internal standard, rather than a subject of study in itself in the available literature.

Environmental Analytical Research Utilizing 4 Aminobiphenyl 13c6

Method Development for Detection and Quantification of 4-Aminobiphenyl (B23562) in Environmental Matrices (e.g., Air, Water, Soil Samples)

The development of sensitive and specific analytical methods is crucial for monitoring the presence of 4-aminobiphenyl in the environment. Isotope dilution mass spectrometry (IDMS) using 4-Aminobiphenyl-13C6 as an internal standard is a state-of-the-art technique for this purpose. nih.govnih.gov This approach involves adding a known amount of the labeled compound to a sample at an early stage of analysis. Since this compound is chemically identical to the target analyte, it experiences the same losses during sample extraction, cleanup, and analysis. nih.gov By measuring the ratio of the unlabeled to the labeled compound using mass spectrometry, a highly accurate and precise quantification of the 4-aminobiphenyl concentration in the original sample can be achieved. nih.gov

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for the detection of 4-aminobhenyl. iarc.frnih.gov For air analysis, samples can be collected on filters, extracted, and then analyzed. osha.gov In the case of water and soil samples, various extraction techniques, including liquid-liquid extraction, solid-phase extraction (SPE), and solid-phase microextraction (SPME), are used to isolate and concentrate the analyte before instrumental analysis. researchgate.netsciengine.comacs.org The use of this compound in these methods helps to correct for matrix effects and variations in extraction efficiency, leading to more reliable data. nih.gov

Recent advancements in analytical instrumentation, such as the use of ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry, have further improved the sensitivity and throughput of these methods, allowing for the detection of 4-aminobiphenyl at very low concentrations. nih.gov

Table 1: Analytical Methods for 4-Aminobiphenyl Detection Utilizing Isotope Dilution

| Analytical Technique | Matrix | Extraction Method | Typical Limit of Detection (LOD) | Reference |

| GC-MS/MS | Urine | Supported Liquid Extraction (SLE) | Not Specified | nih.gov |

| LC-MS/MS | Urine | Liquid-Liquid Extraction | 0.025-0.20 ng/mL | nih.gov |

| UPLC-MS/MS | Biological Samples | Solid-Phase Extraction (SPE) | 2–6 adducts per 10⁸ nucleosides | nih.gov |

| GC-MS | Wastewater | Solid-Phase Microextraction (SPME) | 2-13 ng/L | researchgate.net |

| GC-MS | Air | Filter/Solvent Extraction | 0.677 ng/sample | osha.govnih.gov |

This table is illustrative and provides a general overview of the capabilities of these methods. Actual detection limits may vary depending on the specific instrumentation, matrix, and analytical conditions.

Research on Environmental Fate and Transport Processes of 4-Aminobiphenyl using Labeled Analogs

Understanding the environmental fate and transport of 4-aminobiphenyl is essential for assessing its potential impact on ecosystems and human health. Stable isotope-labeled compounds like this compound are invaluable tools in these studies. ontosight.aiiaea.orgalfa-chemistry.com By introducing the labeled compound into a controlled experimental system (e.g., a soil column or a microcosm), researchers can trace the movement and transformation of 4-aminobiphenyl over time. nih.gov

The primary application of this compound in this context is as a tracer for quantifying the unlabeled contaminant in different environmental compartments. For instance, in studies investigating the adsorption of 4-aminobiphenyl to soil and sediment, the labeled compound allows for precise measurement of the amount of contaminant that remains in the aqueous phase versus the amount that has partitioned to the solid phase. chemicalbook.com Similarly, in degradation studies, the disappearance of the unlabeled 4-aminobiphenyl can be accurately monitored over time, even in the presence of complex organic matter. nih.gov

The use of 13C-labeled compounds, in general, allows for the elucidation of degradation pathways. nih.gov By analyzing the isotopic composition of potential breakdown products, it is possible to confirm that they originated from the parent contaminant. This information is critical for understanding the persistence of 4-aminobiphenyl in the environment and for identifying any potentially harmful transformation products.

Methodological Approaches for Bioremediation Studies of 4-Aminobiphenyl Contamination (using 13C6-labeled compounds for tracing)

Bioremediation offers a promising approach for the cleanup of sites contaminated with 4-aminobiphenyl. This process relies on the ability of microorganisms to degrade the contaminant into less harmful substances. imrpress.comresearchgate.net Isotope-labeled compounds such as this compound are instrumental in developing and evaluating the effectiveness of these bioremediation strategies. iaea.orgnih.gov

Furthermore, the use of 13C-labeled compounds can help to identify the metabolic pathways involved in the bioremediation of 4-aminobiphenyl. nih.gov By analyzing for 13C-enriched metabolites, scientists can confirm the biodegradation pathway and assess whether the contaminant is being fully mineralized or transformed into other compounds. This is crucial for ensuring that the bioremediation process does not lead to the accumulation of other persistent and potentially toxic intermediates. Studies have shown that some microorganisms can break down azo dyes to produce 4-aminobiphenyl, which can then be further degraded. imrpress.comresearchgate.net The use of labeled compounds in such research can help to trace the complete degradation pathway.

Q & A

Q. What analytical techniques are recommended to confirm the isotopic purity of 4-Aminobiphenyl-13C6^{13}\text{C}_613C6?

Isotopic purity is critical for traceability in metabolic or environmental studies. Researchers should employ high-resolution mass spectrometry (HRMS) coupled with nuclear magnetic resonance (NMR) to verify enrichment and positional labeling. For example, isotopic peaks in HRMS should align with theoretical mass shifts (e.g., +6 Da for ), while -NMR can confirm specific carbon labeling . Cross-validation with certified reference materials (CRMs) ensures accuracy.

Q. How should this compound^{13}\text{C}_613C6 be stored to maintain stability in experimental workflows?

Storage at 0–6°C in inert solvents like acetonitrile or cyclohexane is essential to prevent degradation. Evidence from standard solutions indicates that improper storage can lead to decomposition, affecting reproducibility in environmental analyses (e.g., HPLC-based quantification). Solutions should be aliquoted to minimize freeze-thaw cycles and tested for stability via periodic UV-Vis or LC-MS monitoring .

Q. What methodologies are effective for quantifying this compound^{13}\text{C}_613C6 in complex matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is preferred for high sensitivity and specificity. Calibration curves using serially diluted -labeled analogs reduce matrix effects. For environmental samples (e.g., water or soil), solid-phase extraction (SPE) pre-concentration improves detection limits, as demonstrated in studies using cyclohexane-based standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data when using this compound^{13}\text{C}_613C6 as an internal standard?

Discrepancies often arise from isotopic effects or matrix interference. A systematic approach includes:

- Orthogonal validation : Compare results from LC-MS/MS with -NMR or capillary electrophoresis.

- Isotope effect analysis : Assess kinetic isotope effects (KIEs) in metabolic pathways using dual-labeled ( and ) analogs.

- Matrix-matched calibration : Prepare standards in biologically relevant matrices (e.g., plasma or tissue homogenates) to account for ion suppression .

Q. What experimental design principles minimize batch-to-batch variability in synthetic this compound^{13}\text{C}_613C6 production?

Variability arises from incomplete isotopic incorporation or side reactions. Key strategies include:

- Quality control (QC) protocols : Mandate enrichment analysis via elemental analyzer-isotope ratio mass spectrometry (EA-IRMS) for each batch.

- Reaction optimization : Use kinetic studies to identify ideal conditions (e.g., temperature, catalyst loading) for -precursor incorporation.

- Documentation : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles to track synthesis parameters and raw spectral data .

Q. How can isotopic labeling artifacts be identified and mitigated in long-term metabolic studies?

Artifacts (e.g., isotopic scrambling or exchange) are detectable via:

- Time-course MS profiling : Monitor unexpected mass shifts in metabolites over time.

- Stable isotope-resolved metabolomics (SIRM) : Combine -tracing with pathway enrichment analysis to distinguish biological incorporation from technical artifacts.

- Control experiments : Include unlabeled 4-Aminobiphenyl to establish baseline signals and validate tracer-specific results .

Methodological Best Practices

- Data presentation : Raw isotopic data (e.g., HRMS spectra) should be archived in appendices, while processed data (e.g., enrichment ratios) must be included in main figures with error margins .

- Ethical compliance : Adhere to EPA and OSHA guidelines for handling carcinogenic compounds, including proper waste disposal and exposure monitoring .

- Reproducibility : Publish detailed protocols for synthesis, purification, and analysis to enable independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.